1,1-Dichloro-1,3,3-trifluorobutane
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Overview
Description
1,1-Dichloro-1,3,3-trifluorobutane is an organic compound with the molecular formula C4H5Cl2F3 It is a halogenated hydrocarbon, characterized by the presence of chlorine and fluorine atoms attached to a butane backbone
Preparation Methods
The synthesis of 1,1-Dichloro-1,3,3-trifluorobutane typically involves the fluorination of 1,1,1-trichloro-3,3-difluorobutane with hydrogen fluoride. This reaction is carried out in an autoclave in the presence of mercury oxide . Another method involves the fluorination of 1,1,1-trichloroethane or vinylidene chloride with hydrogen fluoride in the liquid phase, without a catalyst . These methods are industrially advantageous as they utilize by-products effectively.
Chemical Reactions Analysis
1,1-Dichloro-1,3,3-trifluorobutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Reagents and Conditions: Common reagents include hydrogen fluoride for fluorination and various nucleophiles for substitution reactions. .
Scientific Research Applications
1,1-Dichloro-1,3,3-trifluorobutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other fluorinated compounds.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 1,1-Dichloro-1,3,3-trifluorobutane involves its interaction with various molecular targets, primarily through halogen bonding and nucleophilic substitution. The pathways involved depend on the specific reactions it undergoes, which are influenced by the presence of chlorine and fluorine atoms .
Comparison with Similar Compounds
1,1-Dichloro-1,3,3-trifluorobutane can be compared with other halogenated hydrocarbons such as:
1,1,1-Trichloro-3,3-difluorobutane: Similar in structure but with different halogenation patterns.
3,3-Dichloro-1,1,1-trifluoropropane: A shorter chain analogue with similar halogenation.
1,1,1,3,3-Pentafluorobutane: Fully fluorinated, offering different chemical properties
These comparisons highlight the unique combination of chlorine and fluorine atoms in this compound, which imparts distinct reactivity and applications.
Properties
CAS No. |
406-56-4 |
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Molecular Formula |
C4H5Cl2F3 |
Molecular Weight |
180.98 g/mol |
IUPAC Name |
1,1-dichloro-1,3,3-trifluorobutane |
InChI |
InChI=1S/C4H5Cl2F3/c1-3(7,8)2-4(5,6)9/h2H2,1H3 |
InChI Key |
MRKAIYYTIQVWCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(F)(Cl)Cl)(F)F |
Origin of Product |
United States |
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